molecular formula C7H9NOS B8106880 3-(Methylsulfinylmethyl)pyridine CAS No. 88111-62-0

3-(Methylsulfinylmethyl)pyridine

Cat. No.: B8106880
CAS No.: 88111-62-0
M. Wt: 155.22 g/mol
InChI Key: UKEFGIFPIOLTSL-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a chlorine atom at position 6, a methyl group at position 1, and a 4-methylpiperazine moiety at position 3. This compound is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules . Its molecular formula is C₁₂H₁₅ClN₆, with a molecular weight of 278.74 g/mol.

Properties

IUPAC Name

3-(methylsulfinylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10(9)6-7-3-2-4-8-5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEFGIFPIOLTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90830434
Record name 3-[(Methanesulfinyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90830434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88111-62-0
Record name 3-[(Methanesulfinyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90830434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfinylmethyl)pyridine typically involves the introduction of a methylsulfinylmethyl group to the pyridine ring. One common method is the reaction of pyridine with methylsulfinylmethane under specific conditions. This process may involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and scale up the production. The use of zeolite catalysts, such as ZSM-5, can enhance the efficiency of the synthesis process by providing shape-selective catalysis .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfinylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: The major product is 3-(Methylsulfonylmethyl)pyridine.

    Reduction: The major product is 3-(Methylthiomethyl)pyridine.

    Substitution: Various substituted pyridine derivatives can be formed depending on the reagents used.

Scientific Research Applications

3-(Methylsulfinylmethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfinylmethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Biological Activity/Application Reference
Target Compound 6-Cl, 1-CH₃, 3-(4-methylpiperazinyl) 278.74 Balanced lipophilicity and solubility; kinase inhibition potential Kinase inhibitor (hypothesized)
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (APcK110) 6-(3,5-dimethoxyphenyl), 3-(4-fluorophenyl) ~382.38 Bulky aryl groups enhance target specificity Kit kinase inhibitor
1-Methyl-3,6-di-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine (6b) 3,6-di-(2-pyridyl), 1-CH₃ 290.33 Pyridyl groups improve π-π stacking; moderate solubility Protein kinase inhibitor candidate
6-(2,4-Difluorophenoxy)-1H-pyrazolo[4,3-c]pyridine 6-(2,4-difluorophenoxy) 248.20 Phenoxy group increases lipophilicity Intermediate for antiproliferative agents
Quinoline-based 1H-pyrazolo[4,3-c]pyridine hybrids Quinoline fused at position 6/7 ~350–400 Extended aromatic system enhances DNA intercalation EGFR inhibitors with anti-tumor effects
4-Chloro-6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₃, 1-pyridin-4-yl 276.71 Pyrimidine core with chloro and pyridyl groups Kinase inhibitor (e.g., JAK/STAT pathway)

Key Findings from Comparative Studies

Substituent Position and Activity: The 6-chloro substituent in the target compound is critical for hydrophobic binding, similar to 4-chloro-6-methylpyrazolo[3,4-d]pyrimidine derivatives, which inhibit kinases like JAK2 . 3-(4-Methylpiperazinyl) groups enhance solubility and mimic adenosine’s amine interactions in kinase ATP-binding pockets, as seen in EGFR inhibitors .

Impact of Aromatic vs. Aliphatic Substituents :

  • Compounds with aryl groups (e.g., APcK110) show higher target specificity but reduced solubility compared to aliphatic substituents like 4-methylpiperazine .
  • Pyridyl substituents (e.g., 6b) improve π-π stacking with kinase residues but may reduce metabolic stability .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution of 6-chloro precursors with 4-methylpiperazine, analogous to methods used for 6-(2,4-difluorophenoxy)-1H-pyrazolo[4,3-c]pyridine . Yields for similar compounds range from 58–95%, depending on purification methods (e.g., column chromatography) .

Biological Performance: Quinoline-based hybrids exhibit IC₅₀ values < 1 μM against EGFR, outperforming simpler pyrazolo[4,3-c]pyridines . Chloro-substituted analogs (e.g., the target compound) often show moderate kinase inhibition but better pharmacokinetic profiles than trifluoromethyl or cyano derivatives .

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